N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE
Description
N-Benzyl-3-(4-chlorobenzenesulfonyl)-6-methylquinolin-4-amine is a quinoline-based compound featuring a benzylamine group at the 4-position, a 4-chlorobenzenesulfonyl moiety at the 3-position, and a methyl substituent at the 6-position of the quinoline core. The sulfonyl group may enhance metabolic stability and binding affinity to target proteins, while the benzyl and chlorophenyl groups could influence lipophilicity and pharmacokinetics.
Properties
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-16-7-12-21-20(13-16)23(26-14-17-5-3-2-4-6-17)22(15-25-21)29(27,28)19-10-8-18(24)9-11-19/h2-13,15H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEOMBRKBKNQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Sulfonylation: The chlorophenyl sulfonyl group can be introduced through a sulfonylation reaction using chlorosulfonic acid and the appropriate chlorophenyl derivative.
Benzylation: The final step involves the benzylation of the amine group using benzyl chloride and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium cyanide, dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Physicochemical and Pharmacological Implications
- Metabolic Stability: Sulfonyl groups are less prone to hydrolysis than carboxylate esters, suggesting that this compound may exhibit longer half-life in vivo.
- Bioactivity : Trifluoromethyl groups are associated with enhanced binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), while sulfonyl groups are common in protease inhibitors. This divergence implies distinct therapeutic targets.
Research Findings and Limitations
For example, the comparator compound has been investigated in preclinical studies for its antiproliferative effects, though specific data remain proprietary. Further experimental studies are required to validate the hypothesized advantages of the sulfonyl and methyl substituents in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
